![molecular formula C30H30N2O3S B4656441 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide](/img/structure/B4656441.png)
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide
Overview
Description
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as BMS-345541 and is a selective inhibitor of the IκB kinase (IKK) complex, which is a crucial component of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.
Mechanism of Action
BMS-345541 selectively inhibits the 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide complex, which is responsible for the phosphorylation and subsequent degradation of IκB proteins. This results in the inhibition of NF-κB activation and subsequent downstream effects. BMS-345541 has been shown to be highly selective for the 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide complex and does not affect other kinases, making it a valuable tool for studying the NF-κB signaling pathway.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. BMS-345541 has also been shown to reduce inflammation in animal models of inflammatory diseases and autoimmune disorders. Additionally, BMS-345541 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BMS-345541 has several advantages for lab experiments. It is a selective inhibitor of the 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide complex, making it a valuable tool for studying the NF-κB signaling pathway. It has also been shown to be highly effective in inhibiting NF-κB activation in vitro and in vivo. However, BMS-345541 has some limitations. It has a relatively short half-life and is quickly metabolized in vivo, making it difficult to achieve sustained inhibition of NF-κB activation. Additionally, BMS-345541 has limited solubility in aqueous solutions, which can make it challenging to use in some experimental setups.
Future Directions
There are several future directions for the study of BMS-345541. One potential area of research is the development of more potent and selective inhibitors of the 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide complex. Another area of research is the investigation of the role of NF-κB signaling in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, the use of BMS-345541 in combination with other drugs or therapies could be explored to enhance its effectiveness in treating various diseases. Finally, the development of more stable and soluble formulations of BMS-345541 could improve its utility in experimental setups.
Scientific Research Applications
BMS-345541 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Therefore, BMS-345541 has been investigated for its potential use in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-propan-2-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O3S/c1-22(2)26-13-7-9-15-28(26)31-30(33)27-14-8-10-16-29(27)32(21-24-11-5-4-6-12-24)36(34,35)25-19-17-23(3)18-20-25/h4-20,22H,21H2,1-3H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBFSBJZRFKXMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(propan-2-yl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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